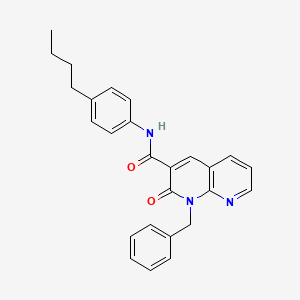

1-benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(4-butylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c1-2-3-8-19-12-14-22(15-13-19)28-25(30)23-17-21-11-7-16-27-24(21)29(26(23)31)18-20-9-5-4-6-10-20/h4-7,9-17H,2-3,8,18H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMWOYZVWJXSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 1-benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 946250-78-8) is a member of the naphthyridine family, which are known for their diverse biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This detailed article explores the scientific research applications of this compound, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure that includes a naphthyridine core. The presence of the benzyl and butylphenyl substituents enhances its lipophilicity and potential biological activity. The molecular formula is C22H24N2O2, and it has a molecular weight of approximately 348.44 g/mol.

Structural Formula

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that naphthyridine derivatives inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties : Naphthyridine compounds have also been evaluated for their antimicrobial activities. In vitro assays revealed that certain derivatives possess potent antibacterial and antifungal properties against a range of pathogens. A specific study highlighted that the compound showed effectiveness against resistant strains of bacteria such as Staphylococcus aureus .

Neuroscience

Neuroprotective Effects : Recent investigations into the neuroprotective potential of naphthyridine derivatives suggest that they may offer therapeutic benefits in neurodegenerative diseases. For example, compounds with similar structures have been reported to protect neuronal cells from oxidative stress-induced apoptosis, potentially serving as leads for developing treatments for conditions like Alzheimer’s disease .

Material Science

Polymer Chemistry : The unique structural characteristics of this compound make it a candidate for applications in polymer science. Its ability to act as a monomer or additive in polymer formulations can enhance thermal stability and mechanical properties. Research has explored its use in creating high-performance polymers with improved resistance to thermal degradation .

Table 1: Biological Activities of Naphthyridine Derivatives

| Activity Type | Test Organism/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer cell line) | 15 | |

| Antimicrobial | Staphylococcus aureus | 10 | |

| Neuroprotection | Neuroblastoma cells | 20 |

Case Study 1: Anticancer Potential

In a study published in Cancer Letters, researchers synthesized several naphthyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The lead compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating substantial potency compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanism

A research article in Neurochemistry International explored the neuroprotective effects of naphthyridine derivatives on SH-SY5Y neuronal cells subjected to oxidative stress. The study found that treatment with these compounds significantly reduced cell death and oxidative damage markers, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 1-benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide with similar compounds:

*Calculated based on assumed formula C₂₅H₂₅N₃O₂.

Key Observations:

- Substituent Effects on Lipophilicity: The benzyl and 4-butylphenyl groups in the target compound likely increase lipophilicity compared to polar substituents like hydroxyhexyl (OZ1) or benzyloxy (10a). This may enhance membrane permeability but reduce aqueous solubility .

- Halogenation: Chlorine atoms in 5a4 improve molecular rigidity and binding via hydrophobic/halogen bonding interactions, whereas fluorine in OZ1 and 10a enhances metabolic stability and target affinity .

- Biological Target Specificity: The 4-methylcyclohexyl group in JT11 and FG160a is critical for CB2 receptor selectivity, while difluorobenzyl and biphenyl groups in OZ1 and 10a favor HIV integrase inhibition .

Pharmacokinetic Considerations

- Metabolic Stability: Fluorine-containing analogs (e.g., OZ1) resist oxidative metabolism, while benzyl or chlorinated compounds (5a4) may undergo CYP450-mediated degradation .

- Bioavailability: Hydroxyhexyl chains in OZ1 improve solubility, whereas the target compound’s benzyl/butylphenyl groups may necessitate formulation optimization for oral delivery .

Q & A

Q. What synthetic methodologies are optimal for preparing 1,8-naphthyridine-3-carboxamide derivatives like the target compound?

The synthesis typically involves multi-step reactions:

- Core formation : Bromination of aminonicotinaldehyde in glacial acetic acid followed by cyclization with diethyl malonate and piperidine in ethanol yields the 1,8-naphthyridin-2(1H)-one-3-carboxylate intermediate .

- Substitution : The ester intermediate is converted to the carboxamide via coupling with substituted amines (e.g., 4-butylphenylamine) under heating (50–100°C) in DMF or ethanol, often with bases like N-ethyl-N-isopropylpropan-2-amine .

- Purification : Silica gel chromatography or preparative HPLC is used for isolation (yields: 37–97%) .

Q. How is the compound characterized structurally and analytically?

- NMR/IR : Key signals include aromatic protons (δ 7.1–9.3 ppm), NH protons (δ 9.1–9.9 ppm), and carbonyl stretches (C=O: 1651–1686 cm⁻¹) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 423.1 for analogs) .

- Elemental analysis : Used to validate purity (e.g., C, H, N within 0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituents on the benzyl and aryl groups influence biological activity or solubility?

- Structure-Activity Relationship (SAR) : Modifications to the benzyl (e.g., halogenation) or aryl (e.g., 4-butylphenyl vs. 2-chlorophenyl) groups alter receptor binding and pharmacokinetics. For example, chloro-substituted analogs show improved enzyme inhibition but reduced solubility .

- Solubility optimization : Co-solvents (e.g., DMSO) or prodrug strategies (e.g., tert-butyl carbamate protection) enhance bioavailability .

Q. What in silico tools are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to receptors like CB2 or enzymes (e.g., kinases). Docking studies on 1,8-naphthyridine analogs reveal hydrogen bonding with active-site residues .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 metabolism, critical for lead optimization .

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

- Experimental replication : Ensure consistent assay conditions (e.g., DMSO concentration ≤1% to avoid false positives) .

- Orthogonal assays : Validate activity via fluorescence polarization (binding assays) and cell-based functional assays .

- Structural analogs : Compare analogs (e.g., 5a2 vs. 5b1) to isolate substituent effects on potency .

Methodological Challenges

Q. How to address low yields in the final carboxamide coupling step?

- Reagent optimization : Use coupling agents like HATU or EDCI with DMAP to improve efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and increases yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.